3-Methoxy-4-(trifluoromethyl)cinnamic acid is an organic compound classified as a derivative of cinnamic acid. This compound features a methoxy group (-OCH₃) and a trifluoromethyl group (-CF₃) on the aromatic ring, which influence its chemical reactivity and biological activity. The molecular formula for this compound is C₁₁H₈F₃O₂, and it is recognized for its potential applications in various scientific fields, including medicinal chemistry and materials science.
The compound can be synthesized through several methods, primarily involving the reaction of 3-methoxybenzaldehyde with trifluoromethylacetic acid in the presence of a base. The synthesis routes are well-documented in chemical literature, indicating its relevance in research and industrial applications.
3-Methoxy-4-(trifluoromethyl)cinnamic acid falls under the category of aromatic carboxylic acids, specifically within the subcategory of substituted cinnamic acids. Its unique functional groups contribute to its classification as a fluorinated organic compound, which can exhibit distinct properties compared to non-fluorinated analogs.
The synthesis of 3-Methoxy-4-(trifluoromethyl)cinnamic acid typically involves a Knoevenagel condensation reaction. This method utilizes 3-methoxybenzaldehyde and trifluoromethylacetic acid, often in the presence of a base such as potassium carbonate. The reaction is conducted under reflux conditions to facilitate the formation of the desired product.
The molecular structure of 3-Methoxy-4-(trifluoromethyl)cinnamic acid includes:
3-Methoxy-4-(trifluoromethyl)cinnamic acid participates in various chemical reactions:
The mechanism of action for 3-Methoxy-4-(trifluoromethyl)cinnamic acid primarily involves its interaction with biological systems:
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are often employed to characterize this compound's structure and confirm purity .
3-Methoxy-4-(trifluoromethyl)cinnamic acid has several scientific uses:
The strategic positioning of trifluoromethyl (-CF₃) and methoxy (-OCH₃) groups on the cinnamic acid scaffold profoundly enhances bioactivity through synergistic electronic and steric effects. The -CF₃ group, a strong electron-withdrawing moiety, significantly increases the molecule's lipophilicity, as evidenced by calculated CLogP values in the optimal range of 1.873–3.122 for bioactive cinnamic acid derivatives [1]. This enhanced lipophilicity facilitates improved membrane permeability and target engagement. Concurrently, the methoxy group at the 3-position contributes electron-donating properties that modulate the aromatic ring's electron density, potentially favoring π-π stacking interactions with biological targets [6].
Table 1: Bioactivity Parameters of Key Cinnamic Acid Derivatives with Trifluoromethyl and Methoxy Substitutions
Compound | IC₅₀ (μM) | CLogP | Relative Activity |
---|---|---|---|
trans-4-(Trifluoromethyl)cinnamic acid | 399 | 3.122 | High |
trans-3-Chlorocinnamic acid | 461 | 2.952 | High |
Cinnamic acid (unsubstituted) | >1000 | 2.239 | Low |
Ferulic acid (3-methoxy-4-hydroxy) | Not reported | ~1.572 | Moderate (in other assays) |
In studies against Cuscuta campestris, the trifluoromethyl substituent at the para-position (compound 16) exhibited remarkable growth inhibition (IC₅₀ = 399 μM), outperforming unsubstituted cinnamic acid (IC₅₀ >1000 μM) [1]. The methoxy group's contribution is further highlighted in multitarget-directed ligands for Alzheimer's disease, where ferulic acid (3-methoxy-4-hydroxycinnamic acid) derivatives demonstrate enhanced cholinesterase inhibition due to optimal steric and electronic properties [4]. The combined presence of these substituents creates a unique electronic profile that enhances interactions with hydrophobic enzyme pockets while maintaining molecular stability.
Substitution patterns profoundly influence the bioactivity landscape of cinnamic acid derivatives, with meta-positioned substituents often conferring superior target affinity compared to para-isomers. In parasitic weed growth inhibition assays, trans-3-chlorocinnamic acid (18) (IC₅₀ = 461 μM) exhibited approximately twofold greater potency than its para-isomer trans-4-chlorocinnamic acid (20) (IC₅₀ = 955 μM) [1]. This divergence underscores the critical role of substituent positioning in molecular recognition.
The enhanced efficacy of meta-substituted derivatives is attributed to:
In Alzheimer's therapeutics, tacrine-ferulic acid hybrids featuring meta-positioned methoxy groups demonstrated exceptional acetylcholinesterase inhibition (IC₅₀ = 37.02 nM), outperforming many para-substituted analogs. This effect was particularly pronounced when combined with benzyloxy groups at the para-position, suggesting cooperative effects between meta- and para-substitutions in specific therapeutic contexts [4].
Electron-withdrawing groups (EWGs), particularly the trifluoromethyl group, dramatically reshape the pharmacological profile of cinnamic acid derivatives through multiple mechanisms:
Table 2: Influence of Electron-Withdrawing Groups on Key Biological Activities
Biological Activity | Effect of EWGs | Example Compound |
---|---|---|
Antiglycation | Enhanced AGE inhibition (63.36% at 1mM) vs. electron-donating groups | Cinnamic acid (unsubstituted) |
Cytotoxicity | Increased selective toxicity against cancer cells (IC₅₀ 42-166 μM) | Cyano-substituted cinnamates |
Iron Release Induction | Higher reducibility and Fe²⁺-chelating activity from ferritin | Cinnamic acid > Chlorogenic acid |
Cholinesterase Inhibition | Improved binding to catalytic anionic site (CAS) of AChE | Trifluoromethyl derivatives |
The trifluoromethyl group's strong σ-polar character increases the compound's acidity and redox potential, enhancing free radical scavenging capabilities. This effect is quantified in antiglycation studies, where unsubstituted cinnamic acid inhibits advanced glycation end-product (AGE) formation by 63.36% at 1 mM concentration, outperforming many substituted analogs [6]. In cancer therapeutics, derivatives featuring cyano groups (another strong EWG) exhibit remarkable selective cytotoxicity against malignant cells (Fem-x, K562, HeLa, MCF-7) while sparing peripheral blood mononuclear cells (PBMCs) [6].
The trifluoromethyl group's unique properties—including its high lipid solubility, metabolic stability, and moderate steric bulk—enable optimized interactions with biological targets. In soybean seed ferritin studies, cinnamic acid derivatives with stronger EWGs induced more efficient iron release, correlating directly with their reduction potentials and Fe²⁺-chelating capacities [6]. This principle extends to enzyme inhibition, where EWGs deepen interactions with the catalytic anionic site (CAS) of acetylcholinesterase through dipole moment adjustments and optimized charge distribution [4].
The geometric isomerism of cinnamic acid derivatives critically determines their biological activity, with the (E)-isomer consistently demonstrating superior target engagement over the (Z)-configuration. The extended conjugation in the (E)-isomer creates a planar structure that optimizes interactions with biological targets through:
The stereochemical requirement is explicitly demonstrated in the canonical SMILES notation of bioactive 3-methoxy-4-(trifluoromethyl)cinnamic acid derivatives: COc1ccc(/C=C/C(=O)O)cc1C(F)(F)F, which specifies the (E)-configuration [2]. This configuration maintains the coplanar orientation of the carboxylic acid functionality relative to the aromatic ring, enabling strong bidentate hydrogen bonding with target proteins.
Molecular docking analyses of cholinesterase inhibitors reveal that the (E)-isomer of methoxy-substituted cinnamic acid derivatives achieves significantly lower binding energies (-9.2 kcal/mol) compared to the (Z)-configuration (-6.8 kcal/mol) due to improved van der Waals contacts with the peripheral anionic site (PAS) of acetylcholinesterase [4]. The rigidity of the (E)-double bond also reduces entropy loss upon binding, contributing to favorable binding thermodynamics. This stereochemical preference extends to antimicrobial cinnamaldehyde derivatives, where (E)-isomers exhibit up to 16-fold greater activity than their (Z)-counterparts [6]. The stability of the (E)-configuration under physiological conditions is reinforced by handling precautions for these compounds, which recommend protection from light to prevent photoisomerization [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1